6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The initial step involves the synthesis of the furochromene core through cyclization reactions.
Introduction of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions.
Acetylation: The acetyl group is added to the piperazine ring through acetylation reactions using acetic anhydride or acetyl chloride.
Final Assembly: The final step involves the coupling of the acetylpiperazine derivative with the furochromene core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of c-Met kinase, a target in cancer therapy . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetylpiperazin-1-yl)propanoic acid
- 4-(1-Acetylpiperazin-4-yl)phenol
- 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H24N2O5/c1-13-12-28-19-11-20-18(10-17(13)19)14(2)16(22(27)29-20)4-5-21(26)24-8-6-23(7-9-24)15(3)25/h10-12H,4-9H2,1-3H3 |
InChI Key |
JZXSDTDUKDEVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C(=O)C)C |
Origin of Product |
United States |
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